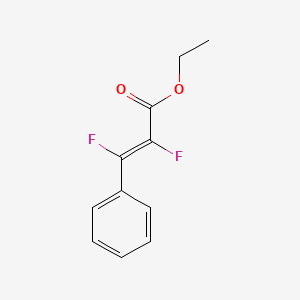
ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate is an organic compound belonging to the ester family Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate can be synthesized through the esterification of 2,3-difluoro-3-phenylprop-2-enoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques can be employed to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: 2,3-difluoro-3-phenylprop-2-enoic acid.
Reduction: 2,3-difluoro-3-phenylpropan-1-ol.
Substitution: 2,3-diiodo-3-phenylprop-2-enoate (if fluorine atoms are substituted with iodine).
Scientific Research Applications
Ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable molecule in drug development.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-difluoro-3-phenylpropanoate: Similar structure but lacks the double bond in the prop-2-enoate moiety.
Methyl (E)-2,3-difluoro-3-phenylprop-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (E)-2,3-dichloro-3-phenylprop-2-enoate: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the ethyl ester group, which can impart distinct chemical and physical properties. The fluorine atoms can enhance the compound’s stability and reactivity, while the ethyl ester group can influence its solubility and volatility.
Properties
Molecular Formula |
C11H10F2O2 |
|---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
ethyl (E)-2,3-difluoro-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3/b10-9+ |
InChI Key |
FPAYLDCBPXQZNU-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\F)/F |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13446376.png)
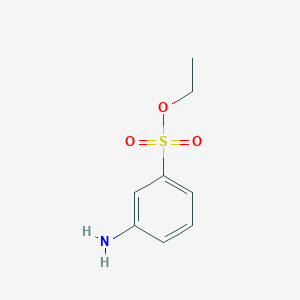
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)

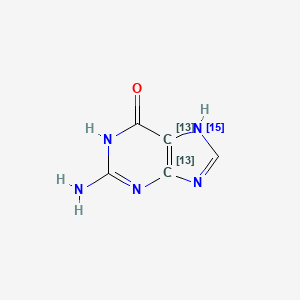
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
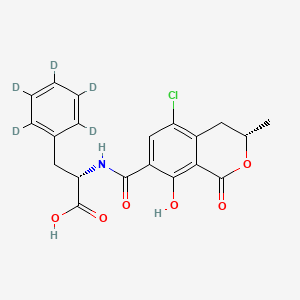

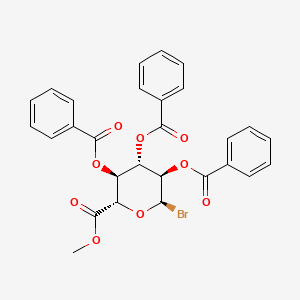
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)

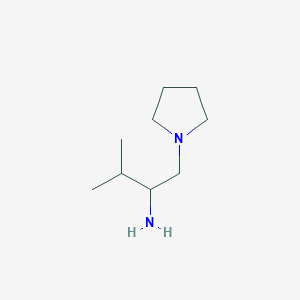
![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
